

Chemical properties of Usp7-IN-3

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Compound of Interest		
Compound Name:	Usp7-IN-3	
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An In-depth Technical Guide to the Chemical Properties and Activity of Usp7-IN-3

Introduction

Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and activity of a wide array of protein substrates.[1] It is deeply involved in essential cellular processes, including the DNA damage response, cell cycle control, epigenetic regulation, and immune response.[1][2] USP7's modulation of key proteins such as the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, places it at a critical juncture in cancer biology.[2][3] Dysregulation of USP7 has been linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1]

Usp7-IN-3 is a potent and selective allosteric inhibitor of USP7.[4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of **Usp7-IN-3**, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

Usp7-IN-3 is a complex small molecule with a pyrazolopyrimidinone core. Its key identifiers and physicochemical properties are summarized below.



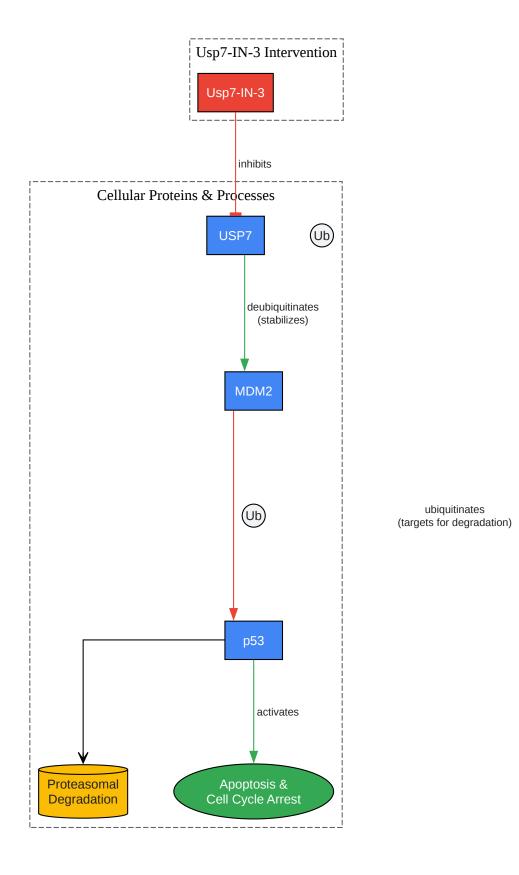
Property	Value	Source
PubChem CID	131750088	[5]
Molecular Formula	C29H31F3N6O3	[5]
Molecular Weight	568.6 g/mol	[5]
IUPAC Name	3-[4-(aminomethyl)phenyl]-6- [[4-hydroxy-1-[(3R)-4,4,4- trifluoro-3- phenylbutanoyl]piperidin-4- yl]methyl]-2- methylpyrazolo[4,3- d]pyrimidin-7-one	[5]
Synonyms	USP7-IN-3, CHEMBL4283787	[5]

Mechanism of Action and Signaling Pathway

Usp7-IN-3 functions as a selective, allosteric inhibitor of USP7.[4] In many cancer cells, USP7 contributes to tumor survival by preferentially deubiquitinating and stabilizing MDM2.[3] MDM2, in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation.[2] This action keeps p53 levels low, allowing cancer cells to evade apoptosis.

By inhibiting USP7, **Usp7-IN-3** disrupts this cycle. The inhibition leads to the destabilization and degradation of MDM2.[4] Consequently, p53 is no longer targeted for degradation, leading to its accumulation and the activation of downstream p53-mediated signaling pathways, which can induce cell cycle arrest and apoptosis.[1][4]





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Caption: Usp7-IN-3 inhibits USP7, leading to MDM2 degradation and p53 stabilization.



Biological Activity Data

Usp7-IN-3 has demonstrated potent activity in cellular assays, effectively modulating the USP7-p53 axis and inhibiting cancer cell proliferation.

Assay Type	Cell Line	Concentrati on	Incubation Time	Result	Source
Western Blot	HCT116 (Colon Cancer)	50 nM	2 hours	Significantly decreased MDM2 levels and increased p53 expression.	[4]
Cell Viability	RS4;11 (Acute Lymphoblasti c Leukemia)	2 nM	72 hours	Significantly reduced cell viability.	[4]

Experimental Protocols

The following are representative protocols for assessing the cellular activity of **Usp7-IN-3**. These methods are provided for reference only.[4]

Cell Viability Assay

This assay measures the effect of **Usp7-IN-3** on the proliferation of cancer cells.

- Cell Seeding: Plate RS4;11 cells at a desired density in a 96-well plate.
- Compound Treatment: After allowing cells to adhere (if applicable), treat them with a range of concentrations of Usp7-IN-3 (e.g., a serial dilution starting from a high concentration down to 2 nM). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).



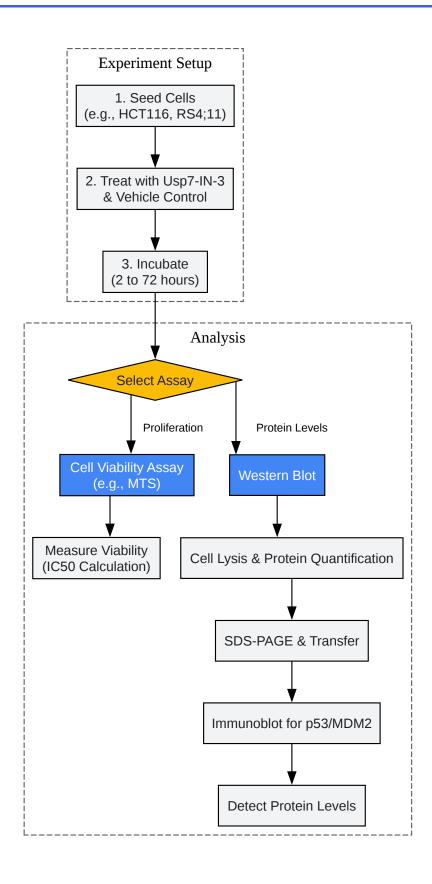
- Viability Measurement: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo assay, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis

This method is used to detect changes in the protein levels of USP7 targets, such as MDM2 and p53.

- Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach a suitable confluency, treat the cells with 50 nM **Usp7-IN-3** or a vehicle control.
- Incubation: Incubate the cells for 2 hours.
- Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate it with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-actin or GAPDH). After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine relative protein expression levels.





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Caption: General workflow for in vitro characterization of Usp7-IN-3 in cancer cells.



Conclusion

Usp7-IN-3 is a valuable chemical probe for studying the biology of USP7. Its ability to selectively inhibit USP7 and activate the p53 tumor suppressor pathway underscores the therapeutic potential of targeting this deubiquitinase. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the utility of **Usp7-IN-3** in cancer research and drug development.

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